molecular formula C26H25N3O6 B12845289 Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate

Cat. No.: B12845289
M. Wt: 475.5 g/mol
InChI Key: IQOSOYJXVWLYJR-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that belongs to the class of carbamates This compound is characterized by its intricate structure, which includes multiple functional groups such as amino, oxo, benzoyloxy, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate can be achieved through several synthetic routes. One common method involves the coupling of benzyl chloroformate with an amino acid derivative under basic conditions. The reaction typically requires a base such as triethylamine and a solvent like dichloromethane. The reaction proceeds through the formation of an intermediate, which is then treated with benzoyl chloride to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts, such as palladium on carbon, can also enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a reversible inhibitor of enzymes by forming a covalent bond with the active site. This interaction can modulate the enzyme’s activity and affect various biochemical pathways. The benzoyloxy group plays a crucial role in the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its complex structure, which provides enhanced stability and selectivity in chemical reactions. The presence of multiple functional groups allows for versatile applications in various fields, making it a valuable compound in scientific research .

Biological Activity

Benzyl (S)-(1-((2-amino-2-oxoethyl)(benzoyloxy)amino)-1-oxo-3-phenylpropan-2-yl)carbamate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a carbamate functional group, which is known to enhance biological activity in various pharmacophores. The structure includes:

  • Benzyl group : Contributes to hydrophobic interactions.
  • Carbamate moiety : Increases reactivity and bioavailability.
  • Amino acid derivatives : Implicated in biological recognition processes.

The general structure can be summarized as follows:

Benzyl S 1 2 amino 2 oxoethyl benzoyloxy amino 1 oxo 3 phenylpropan 2 yl carbamate\text{Benzyl S 1 2 amino 2 oxoethyl benzoyloxy amino 1 oxo 3 phenylpropan 2 yl carbamate}

Antimicrobial Activity

Research indicates that benzyl carbamates exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of Mycobacterium tuberculosis (Mtb). A related compound demonstrated a minimum inhibitory concentration (MIC) of 10 μg/mL against Mtb, highlighting the potential of benzyl carbamates as antitubercular agents .

Osteogenic Effects

Another area of interest is the compound's influence on osteoblast differentiation. In vitro studies indicated that certain analogues stimulated bone morphogenetic protein (BMP)-2 production, leading to enhanced osteoblast differentiation. Specifically, one analogue showed a dose-dependent increase in nascent bone formation at doses of 1 and 5 mg/kg in rat models .

The biological activity of benzyl carbamates can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The carbamate group can act as a substrate for various enzymes, potentially inhibiting their activity.
  • Receptor Binding : The structural features allow for effective binding to biological receptors, influencing signaling pathways related to cell growth and differentiation.
  • Hydrophobic Interactions : The presence of aromatic groups enhances interaction with lipid membranes, facilitating cellular uptake.

Structure-Activity Relationships (SAR)

The effectiveness of benzyl carbamates can be significantly influenced by their structural modifications. Key findings include:

Compound ModificationObserved ActivityNotes
Substituents on the phenyl ringVaries (MIC = 50 μg/mL to 100 μg/mL)Specific substitutions can enhance or diminish activity .
Alkyl vs. cycloalkyl groupsCycloalkyls showed better potencyCyclohexyl and cycloheptyl derivatives exhibited improved MIC values .
Presence of additional functional groupsIncreased osteogenic activityCertain analogues promoted BMP-2 stimulation significantly .

Study on Antitubercular Activity

A study evaluated a series of benzyl carbamates for their efficacy against Mtb. Compounds were tested for cytotoxicity and antimicrobial activity, revealing that modifications to the benzene ring could either enhance or reduce their effectiveness against bacterial strains .

Osteogenic Activity Assessment

In another investigation, a specific analogue was found to significantly promote osteoblast differentiation in vitro. This effect was confirmed through the use of BMP inhibitors, demonstrating that the compound's action was indeed linked to BMP signaling pathways .

Properties

Molecular Formula

C26H25N3O6

Molecular Weight

475.5 g/mol

IUPAC Name

[(2-amino-2-oxoethyl)-[(2S)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino] benzoate

InChI

InChI=1S/C26H25N3O6/c27-23(30)17-29(35-25(32)21-14-8-3-9-15-21)24(31)22(16-19-10-4-1-5-11-19)28-26(33)34-18-20-12-6-2-7-13-20/h1-15,22H,16-18H2,(H2,27,30)(H,28,33)/t22-/m0/s1

InChI Key

IQOSOYJXVWLYJR-QFIPXVFZSA-N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N(CC(=O)N)OC(=O)C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.